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Introduction to BKM120 (Buparlisib)
BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I

phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets all four class I PI3K isoforms (p110α,

p110β, p110δ, and p110γ), which are critical components of the PI3K/AKT/mTOR signaling

pathway.[2] This pathway is a central regulator of numerous cellular processes, including cell

growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR

pathway is a frequent occurrence in human cancers, making it a key target for therapeutic

intervention.[5][6] BKM120 competitively binds to the ATP-binding pocket of the PI3K enzyme,

thereby inhibiting its kinase activity and downstream signaling.[1]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy

and mechanism of action of BKM120, catering to researchers, scientists, and drug

development professionals.

Data Presentation: BKM120 In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of BKM120 against PI3K isoforms

and its growth inhibitory effects on various cancer cell lines.
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Target/Cell Line Assay Type IC50/GI50 (nM) Reference

p110α Cell-free kinase assay 52 [7]

p110β Cell-free kinase assay 166 [7]

p110δ Cell-free kinase assay 116 [7]

p110γ Cell-free kinase assay 262 [7]

A2780 (Ovarian)
Cell Proliferation

Assay
GI50: ~100-700 [7]

U87MG

(Glioblastoma)

Cell Proliferation

Assay
GI50: ~100-700 [7]

MCF7 (Breast)
Cell Proliferation

Assay
GI50: ~100-700 [7]

DU145 (Prostate)
Cell Proliferation

Assay
GI50: ~100-700 [7]

Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action

of BKM120.
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PI3K/AKT/mTOR pathway and BKM120 inhibition.

Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vitro effects

of BKM120 on cell viability.
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Workflow for in vitro cell viability assay.
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Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of BKM120 on cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

BKM120 (Buparlisib)

Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[8]

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL

of complete culture medium.

Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell

attachment.[8]

Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. The final DMSO

concentration should be kept below 0.1%. Add 100 µL of the drug dilutions to the respective

wells. Include vehicle control wells (medium with DMSO).
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C.[8]

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals.[8]

Absorbance Measurement: Read the absorbance at 595 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the effect of BKM120 on the phosphorylation status of key

proteins in the PI3K/AKT/mTOR pathway.

Materials:

Cancer cell line of interest

6-well plates

BKM120

Ice-cold Phosphate-Buffered Saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR

(Ser2448), anti-total-mTOR, anti-phospho-S6 Ribosomal Protein, anti-total-S6, and a loading

control like anti-GAPDH or anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat

the cells with various concentrations of BKM120 for the desired time (e.g., 1-24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer them to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Detect the protein bands using an ECL detection system.

Analysis: Quantify the band intensities and normalize to the total protein and/or loading

control to determine the change in phosphorylation.

In Vitro PI3K Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to measure the inhibitory

activity of BKM120 on PI3K isoforms. This is often performed using a luminescent ATP
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detection assay format.

Materials:

Recombinant human PI3K isoforms (p110α, β, δ, γ)

BKM120

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05%

CHAPS)[7]

Phosphatidylinositol (PI) or PIP2 as a substrate

ATP

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of BKM120 in DMSO and add to the wells of

a 384-well plate.

Kinase Reaction: Add the PI3K enzyme and substrate (PI or PIP2) in the assay buffer to

each well.

Initiation: Start the reaction by adding ATP to each well.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent

kinase assay kit according to the manufacturer's instructions. The luminescent signal is

inversely proportional to the kinase activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.selleckchem.com/products/buparlisib-bkm120-pi3k-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percent inhibition of PI3K activity for each BKM120

concentration and determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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